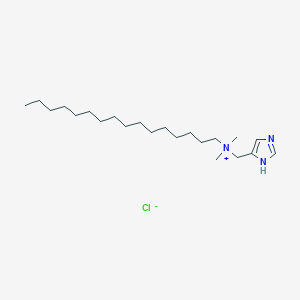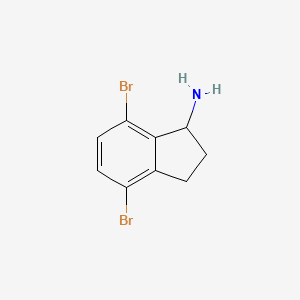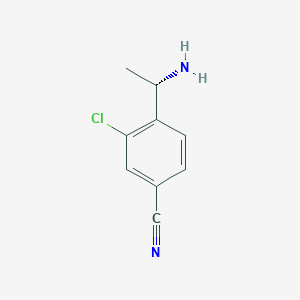
(5-Methylisoquinolin-1-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(5-Methylisoquinolin-1-yl)methanamine” is an intriguing compound with a unique structure. It belongs to the class of isoquinoline alkaloids, which are naturally occurring compounds found in various plant species. In this case, it was isolated from the whole plants of Thalictrum glandulosissimum . These alkaloids have been of interest due to their diverse pharmacological activities, including antitumor, antivirus, antimicrobial, and anti-inflammatory properties.
Análisis De Reacciones Químicas
Let’s explore the types of reactions that this compound may undergo:
Oxidation and Reduction: Isoquinoline derivatives can be oxidized or reduced under appropriate conditions. Common reagents include potassium permanganate (KMnO₄) for oxidation and sodium borohydride (NaBH₄) for reduction.
Substitution Reactions: The amino group in the compound can participate in nucleophilic substitution reactions. For instance, it may react with alkyl halides or acyl chlorides.
Major Products: The specific products formed during these reactions would depend on the reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Researchers have explored various applications of isoquinoline alkaloids, including “(5-Methylisoquinolin-1-yl)methanamine”:
Chemistry: Isoquinoline derivatives serve as building blocks for the synthesis of more complex molecules.
Biology: These compounds may exhibit biological activities, such as enzyme inhibition or receptor binding.
Medicine: Isoquinoline alkaloids have potential therapeutic applications, although further studies are needed to understand their precise mechanisms.
Industry: Their use in the pharmaceutical and agrochemical industries is an area of interest.
Mecanismo De Acción
The exact mechanism by which “(5-Methylisoquinolin-1-yl)methanamine” exerts its effects remains elusive. It likely interacts with specific molecular targets or pathways, but further research is necessary to elucidate these details.
Comparación Con Compuestos Similares
While specific similar compounds are not mentioned in the available literature, we can compare “(5-Methylisoquinolin-1-yl)methanamine” with other isoquinoline derivatives. Its uniqueness lies in the methyl substitution pattern on the isoquinoline ring.
Propiedades
Fórmula molecular |
C11H12N2 |
|---|---|
Peso molecular |
172.23 g/mol |
Nombre IUPAC |
(5-methylisoquinolin-1-yl)methanamine |
InChI |
InChI=1S/C11H12N2/c1-8-3-2-4-10-9(8)5-6-13-11(10)7-12/h2-6H,7,12H2,1H3 |
Clave InChI |
YHTNQJZBORULBW-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C=CN=C(C2=CC=C1)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-(Chloromethyl)-3-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B12975841.png)




![5-Bicyclo[3.2.1]octanyl(phenyl)methanone](/img/structure/B12975860.png)

![(4-(5H-Benzo[b]carbazol-5-yl)phenyl)boronic acid](/img/structure/B12975873.png)



![7-Amino-5-bromopyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B12975911.png)
